molecular formula C₂₆H₄₂O₄ B1145490 6-Ethylidene-Obeticholic Acid CAS No. 1885104-64-2

6-Ethylidene-Obeticholic Acid

Cat. No.: B1145490
CAS No.: 1885104-64-2
M. Wt: 418.61
InChI Key:
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Description

6-Ethylidene-Obeticholic Acid is a semi-synthetic bile acid derivative. It is a potent agonist of the farnesoid X receptor, a nuclear receptor highly expressed in the liver and small intestine. This compound has gained significant attention due to its therapeutic applications, particularly in the treatment of primary biliary cholangitis and non-alcoholic steatohepatitis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethylidene-Obeticholic Acid involves a multi-step process. One of the key steps is the isolation of an amide intermediate, which undergoes hydrogenation, basic epimerization, ketone reduction, and amide hydrolysis in a one-pot procedure. This process is efficient and environmentally friendly, achieving high yields with minimal impurities .

Industrial Production Methods: Industrial production of this compound follows a scalable four-step process. This method includes the use of efficient single recrystallization for the final purification, making the work-up procedure more concise and environmentally friendly. The kilogram-scale production can achieve over 70% yield with all impurities controlled below 0.10% .

Chemical Reactions Analysis

Types of Reactions: 6-Ethylidene-Obeticholic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various intermediates that are further processed to yield the final compound, this compound .

Scientific Research Applications

6-Ethylidene-Obeticholic Acid has a wide range of scientific research applications:

Mechanism of Action

6-Ethylidene-Obeticholic Acid exerts its effects by activating the farnesoid X receptor. This activation reduces the synthesis of bile acids, inflammation, and hepatic fibrosis. The compound also influences the activities of peroxisome proliferator-activated receptor gamma and small heterodimer partner, which play roles in reducing fibrosis from hepatic stellate cells .

Comparison with Similar Compounds

  • Chenodeoxycholic Acid
  • Lithocholic Acid
  • Deoxycholic Acid
  • Allocholic Acid

Comparison: 6-Ethylidene-Obeticholic Acid is unique due to its higher potency as a farnesoid X receptor agonist compared to other bile acids. This higher potency makes it more effective in therapeutic applications, particularly in treating liver diseases .

Properties

IUPAC Name

(4R)-4-[(3R,5R,6Z,7S,8S,9S,10R,13R,14S,17R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h5,15-16,18-21,23-24,27,30H,6-14H2,1-4H3,(H,28,29)/b17-5-/t15-,16-,18-,19+,20+,21+,23+,24-,25-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXXWLPIJNFPHG-ZWVRHZPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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